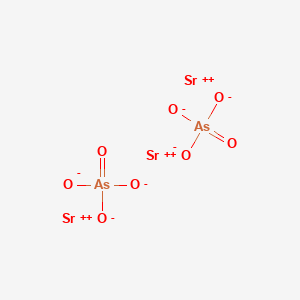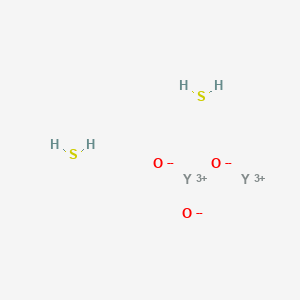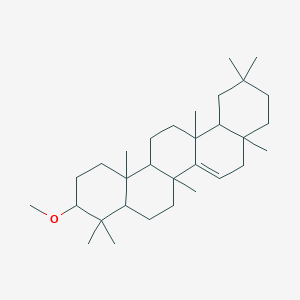
Strontium arsenate
Descripción general
Descripción
Strontium arsenate is a compound with the molecular formula As2O8Sr3 . It is a white powder that is slightly soluble in water . It is toxic by inhalation and by ingestion .
Synthesis Analysis
Strontium titanate (ST) nanoparticles, which are similar to this compound, have been successfully prepared using high-energy ball milling and Pechini techniques . These techniques involve the use of X-ray diffraction (XRD), thermal gravimetric analysis (TGA), Fourier Transform Infrared spectroscopy (FTIR), scanning and transmission electron microscopy for characterization .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula As2O8Sr3 . The molecular weight of this compound is 540.7 g/mol .
Physical and Chemical Properties Analysis
This compound has a molecular weight of 540.7 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 8 . The compound is canonicalized .
Aplicaciones Científicas De Investigación
Solid Solutions of Strontium-Calcium Hydroxylapatites Containing Arsenate : This study discusses the preparation of homogeneous solid solutions of strontium-calcium hydroxylapatite containing arsenate. These solutions are synthesized by co-precipitation in aqueous media and are characterized by their infrared spectra and lattice constants, which vary linearly with composition between pure end members (Patel & Panda, 2004).
Crystal Structure and Vibrational Study of Strontium Monohydrogen (SrHAsO4) : This research synthesizes crystals of strontium monohydrogen arsenate using a hydrothermal method and investigates its crystal structure and charge distribution. The study provides insights into the structural model and bonding nature of strontium arsenates (Edhokkar, Hadrich, & Graia, 2017).
β-Sr(VOAsO4)2 A Strontium Vanadyl(IV) Arsenate with a Tunnel Structure
: This study describes the synthesis and characterization of a new polymorph of strontium vanadium(IV) arsenate, β-Sr(VOAsO4)2, highlighting its unique tunnel structure and potential applications in various fields (Wang & Tsai, 1996).
Strontium Isotopes as Tracers of Ecosystem Processes : This paper discusses the use of strontium isotopes as sensitive geochemical tracers in ecosystem studies, including chemical weathering, soil genesis, and the biogeochemical cycling of nutrient cations (Capo, Stewart, & Chadwick, 1998).
87Sr Solid-State NMR in Biomedical Science : This research demonstrates the use of 87Sr NMR spectroscopy as a valuable tool for investigating materials in biomedical applications, particularly in the context of antiosteoporotic pharmaceuticals and bioactive glasses (Bonhomme et al., 2012).
Preparation and Characterization of Phosphate and Arsenate Apatites of Strontium : This study focuses on the preparation of phosphate and arsenate apatites of strontium and their solid solutions, providing insights into their chemical and physical properties (George, Gupta, Rao, & Narasaraju, 1987).
Strontium Adsorption and Desorption in Wetlands : This paper explores the role of organic matter in the adsorption and desorption of strontium in wetland environments, highlighting its implications for pollution remediation and hydrogeochemical studies (Boyer et al., 2018).
Strontium Arsenate Doped Conducting Polyaniline Matrix as Gas Sensor : This research investigates the electrical response of this compound doped conducting Polyaniline composites in a liquid petroleum gas environment, suggesting potential applications in gas sensing technologies (Machappa & Badrunnisa, 2020).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Strontium-based nanoparticles, which include Strontium arsenate, have gained interest in the field of medicine and environmental sciences due to their similar property with calcium . They have been found to have applications in wastewater treatment, agriculture, and as gas sensors to sense several toxic gases .
Propiedades
IUPAC Name |
tristrontium;diarsorate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2AsH3O4.3Sr/c2*2-1(3,4)5;;;/h2*(H3,2,3,4,5);;;/q;;3*+2/p-6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQUKBNOCUASEEE-UHFFFAOYSA-H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][As](=O)([O-])[O-].[O-][As](=O)([O-])[O-].[Sr+2].[Sr+2].[Sr+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
As2O8Sr3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50928700 | |
| Record name | Strontium arsorate (3/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50928700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
540.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13464-68-1 | |
| Record name | Arsenic acid (H3AsO4), strontium salt (2:3) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013464681 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Arsenic acid (H3AsO4), strontium salt (2:3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Strontium arsorate (3/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50928700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tristrontium diarsenate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.336 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![2-[(2-Cyanoethyl)amino]-3-phenylpropanoic acid](/img/structure/B79200.png)


